molecular formula C11H14ClF2NO B8098392 4-(3,5-Difluorophenyl)piperidin-4-ol HCl

4-(3,5-Difluorophenyl)piperidin-4-ol HCl

Cat. No.: B8098392
M. Wt: 249.68 g/mol
InChI Key: JTORAKDCQHTTLR-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The presence of the 3,5-difluorophenyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the 3,5-Difluorophenyl Group: This step involves the introduction of the 3,5-difluorophenyl group onto the piperidine ring. This can be achieved through nucleophilic aromatic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced onto the piperidine ring through oxidation reactions.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Difluorophenyl)piperidin-4-ol hydrochloride: Similar structure with a different substitution pattern on the phenyl ring.

    4-(Difluoromethyl)piperidin-4-ol hydrochloride: Contains a difluoromethyl group instead of a difluorophenyl group.

    5-(3,4-Difluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride: Contains an oxadiazole ring in addition to the piperidine ring.

Uniqueness

4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both fluorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(3,5-difluorophenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-9-5-8(6-10(13)7-9)11(15)1-3-14-4-2-11;/h5-7,14-15H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORAKDCQHTTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC(=C2)F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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